3-Methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine
Overview
Description
3-Methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a 3-(5-methyl-2-propan-2-ylphenoxy)propyl group at the nitrogen atom and a methyl group at the 3-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine typically involves the following steps:
Formation of the Phenoxypropyl Intermediate: The initial step involves the reaction of 5-methyl-2-propan-2-ylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-(5-methyl-2-propan-2-ylphenoxy)propane.
N-Alkylation of Piperidine: The intermediate is then reacted with 3-methylpiperidine under basic conditions to yield the final product. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
3-Methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or resins.
Biological Studies: It can serve as a probe or ligand in biological assays to study receptor interactions and signaling pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxypropyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-[3-(4-methylphenoxy)propyl]piperidine
- 3-Methyl-1-[3-(3,5-dimethylphenoxy)propyl]piperidine
- 3-Methyl-1-[3-(2-isopropylphenoxy)propyl]piperidine
Uniqueness
3-Methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine is unique due to the presence of the 5-methyl-2-propan-2-ylphenoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-15(2)18-9-8-16(3)13-19(18)21-12-6-11-20-10-5-7-17(4)14-20/h8-9,13,15,17H,5-7,10-12,14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZHVPDNJGYOKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=C(C=CC(=C2)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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